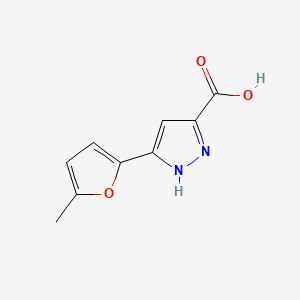![molecular formula C16H13N5S B2665725 3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine CAS No. 379246-01-2](/img/structure/B2665725.png)
3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C16H13N5S and a molecular weight of 307.37 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13N5S/c1-10-7-14(17)21(20-10)15-12-8-13(11-5-3-2-4-6-11)22-16(12)19-9-18-15/h2-9H,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure using text.Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the antimicrobial efficacy of compounds containing the pyrimidine derivative when incorporated into materials such as polyurethane varnish and printing ink paste. These compounds exhibit significant antimicrobial effects against various microbial strains, suggesting their potential use in surface coatings to prevent microbial growth. Moreover, the incorporation of these compounds into polyurethane varnishes slightly enhances the physical and mechanical properties of the varnishes, indicating their compatibility with industrial applications without compromising material integrity (El‐Wahab et al., 2015).
Anticancer and Antifungal Applications
Another study focused on the synthesis and evaluation of pyrazole derivatives, including the targeted compound, for their antitumor, antifungal, and antibacterial activities. These compounds were found to have significant biological activities, which may be attributed to their structural features, such as the presence of electron-donating and electron-withdrawing groups that influence their biological activity. This suggests their potential as pharmacophores in developing new drugs for treating cancer and microbial infections (Titi et al., 2020).
Corrosion Inhibition
Compounds derived from 3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine have shown promising results as corrosion inhibitors for C-steel surfaces in acidic media. These derivatives exhibit good inhibition performance, which increases with the concentration of the inhibitor. Their application could be highly beneficial in industries where metal corrosion is a significant concern, offering a cost-effective and efficient solution to prolong the lifespan of metal components and structures (Abdel Hameed et al., 2020).
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized through various chemical reactions, showcasing the versatility and reactivity of the pyrazolo[1,5-a]pyrimidine scaffold. These synthetic methodologies enable the production of a wide range of derivatives with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The structural and chemical properties of these compounds, such as their molecular electrostatic potentials and HOMO-LUMO gaps, have been explored, providing insights into their reactivity and potential uses in designing new molecules with desired properties (Shukla et al., 2015).
properties
IUPAC Name |
5-methyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S/c1-10-7-14(17)21(20-10)15-12-8-13(11-5-3-2-4-6-11)22-16(12)19-9-18-15/h2-9H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORSGVAYIISWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

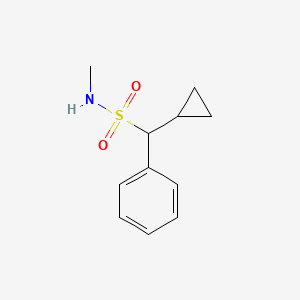
![2-[(2-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2665644.png)
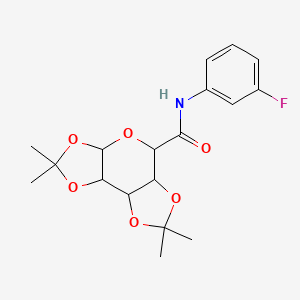
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)
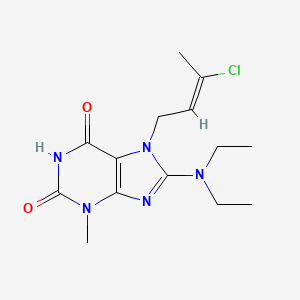
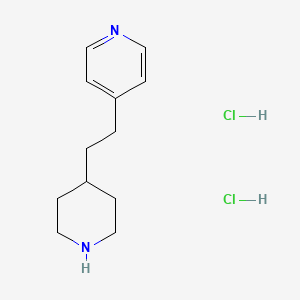
![N-[[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide](/img/structure/B2665650.png)

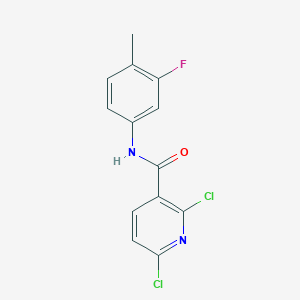
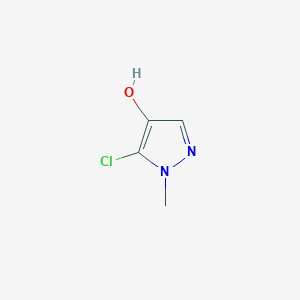
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide](/img/structure/B2665662.png)
